Cas no 2172196-19-7 (2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid)

2-{9-(tert-Butoxy)carbonyl-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid is a specialized spirocyclic compound featuring a Boc-protected amine and a carboxylic acid functional group. Its rigid spirocyclic structure enhances stereochemical stability, making it valuable in synthetic organic chemistry, particularly for peptide modifications and heterocyclic scaffold construction. The tert-butoxycarbonyl (Boc) group provides selective deprotection under mild acidic conditions, while the carboxylic acid moiety allows for further derivatization via coupling reactions. This compound is particularly useful in medicinal chemistry for designing constrained analogs and prodrugs. Its balanced reactivity and stability make it a versatile intermediate for the development of pharmacologically active molecules.
2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid structure
2172196-19-7 structure
Product Name:2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid
CAS No:2172196-19-7
MF:C15H25NO6
MW:315.362105131149
CID:5945848
PubChem ID:146080998
Update Time:2025-06-08

2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid
    • 2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid
    • EN300-1277812
    • 2172196-19-7
    • 2-{9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid
    • Inchi: 1S/C15H25NO6/c1-14(2,3)22-13(19)16-6-4-15(5-7-16)10-20-9-11(21-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
    • InChI Key: SAJXZHBSCJTQES-UHFFFAOYSA-N
    • SMILES: O1C(CC(=O)O)COCC21CCN(C(=O)OC(C)(C)C)CC2

Computed Properties

  • Exact Mass: 315.16818752g/mol
  • Monoisotopic Mass: 315.16818752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 85.3Ų

2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid Pricemore >>

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2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid Related Literature

Additional information on 2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid

Introduction to 2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid (CAS No. 2172196-19-7)

2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid, identified by its CAS number 2172196-19-7, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and bioorganic synthesis. This spirocyclic structure, featuring a unique combination of heterocyclic and acetic acid functionalities, presents a promising scaffold for the development of novel therapeutic agents. The compound’s intricate architecture, which includes a spirocyclic backbone linked to an acetic acid moiety, makes it a versatile building block for drug discovery initiatives.

The tert-butoxy carbonyl (Boc) group appended to the nitrogen-containing spirocycle serves as a protective group, commonly employed in peptide synthesis and organic transformations to shield reactive amine functionalities. This protective feature enhances the stability of the compound during synthetic manipulations, allowing for selective functionalization at other sites. The presence of an azaspiro structure introduces rigidity and conformational constraints to the molecule, which can be exploited to modulate binding interactions with biological targets. Such structural features are particularly valuable in the design of small-molecule inhibitors targeting enzyme-catalyzed processes.

In recent years, there has been growing interest in spirocyclic compounds due to their unique physicochemical properties and biological activities. Spiro compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles compared to their acyclic counterparts. The 1,4-dioxa moiety in this compound contributes to its solubility and lipophilicity balance, making it an attractive candidate for oral administration. Furthermore, the spirocyclic core can facilitate access to conformationally constrained derivatives that may exhibit higher binding affinity and selectivity for therapeutic targets.

The acetic acid functionality at the terminal position provides a carboxylic acid handle, enabling further derivatization through esterification, amidation, or coupling reactions with other pharmacophores. This versatility allows chemists to fine-tune the molecular properties of the compound for specific applications, such as covalent inhibitor design or prodrug development. The Boc-protected amine group can be selectively deprotected under mild acidic conditions, regenerating the reactive amine for subsequent modifications.

Recent advancements in computational chemistry have enabled the rational design of spirocyclic scaffolds based on virtual screening and molecular docking studies. Computational models have highlighted the potential of spirocyclic acetic acids as scaffolds for kinase inhibitors, protease inhibitors, and other enzyme-targeted therapeutics. The rigid framework of these compounds can mimic natural substrates or transition states, leading to potent and selective inhibition of biological pathways implicated in diseases such as cancer and inflammation.

Experimental investigations have demonstrated that derivatives of this compound class exhibit inhibitory activity against various enzymes involved in metabolic pathways relevant to human health. For instance, modifications at the spirocycle’s nitrogen or oxygen atoms have been shown to modulate binding affinity for target enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). These findings underscore the importance of structural optimization in enhancing biological activity and therapeutic potential.

The synthesis of 2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include ring-closure reactions to form the spirocyclic core followed by selective protection-deprotection strategies to introduce functional groups at desired positions. Advances in catalytic asymmetric synthesis have also enabled enantioselective construction of chiral spirocycles, which is critical for developing enantiomerically pure drugs with improved efficacy and reduced side effects.

The compound’s potential applications extend beyond enzyme inhibition; it has also been explored as a precursor for peptidomimetics—molecules designed to mimic peptide sequences while offering improved stability and bioavailability. The spirocyclic scaffold can replace peptide bonds or side chains in peptidomimetics, resulting in analogs with enhanced pharmacological properties. Such derivatives are being investigated for their ability to modulate protein-protein interactions or inhibit neuropeptide receptors.

In conclusion,2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid (CAS No. 2172196-19-7) represents a structurally sophisticated compound with broad applications in medicinal chemistry and drug discovery. Its unique combination of protective groups, rigid spirocycle framework, and versatile functional handles makes it a valuable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound is poised to play a significant role in next-generation pharmaceutical development.

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